molecular formula C23H11ClN4 B1676555 MF63 CAS No. 892549-43-8

MF63

Cat. No.: B1676555
CAS No.: 892549-43-8
M. Wt: 378.8 g/mol
InChI Key: BVFLHOOKHPFDCT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MF63 involves several steps, starting with the preparation of the core phenanthroimidazole structure. The synthetic route typically includes the following steps:

    Formation of the phenanthroimidazole core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the desired position on the phenanthroimidazole ring.

    Nitrile group introduction:

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the above synthetic steps to achieve high yield and purity .

Chemical Reactions Analysis

MF63 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Reduction: Reduction of this compound can lead to the formation of different derivatives, depending on the reducing agents used.

    Substitution: this compound can undergo substitution reactions, particularly at the chlorine atom, to form various analogs.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

MF63 exerts its effects by selectively inhibiting mPGES-1, an enzyme involved in the conversion of prostaglandin H2 to PGE2. By inhibiting mPGES-1, this compound reduces the production of PGE2, a key mediator of inflammation and pain. This inhibition leads to decreased inflammation and pain in preclinical models of inflammatory diseases. The molecular targets and pathways involved include the cyclooxygenase (COX) pathway and the downstream prostaglandin synthesis pathway .

Comparison with Similar Compounds

MF63 is unique in its high selectivity and potency for mPGES-1 inhibition. Similar compounds include:

    CAY10526: Another mPGES-1 inhibitor with similar selectivity but different chemical structure.

    MK-886: An inhibitor of 5-lipoxygenase-activating protein (FLAP) that also affects prostaglandin synthesis but through a different mechanism.

    NS-398: A selective COX-2 inhibitor that reduces PGE2 levels but with less selectivity compared to this compound.

This compound stands out due to its high selectivity for mPGES-1 and its ability to reduce PGE2 levels without causing gastrointestinal toxicity, a common side effect of non-selective COX inhibitors .

Properties

IUPAC Name

2-(6-chloro-3H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11ClN4/c24-15-8-9-18-19(10-15)16-6-1-2-7-17(16)21-22(18)28-23(27-21)20-13(11-25)4-3-5-14(20)12-26/h1-10H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFLHOOKHPFDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C4=C2N=C(N4)C5=C(C=CC=C5C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50581753
Record name 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892549-43-8
Record name MF-63
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892549438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MF-63
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TU641M876
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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